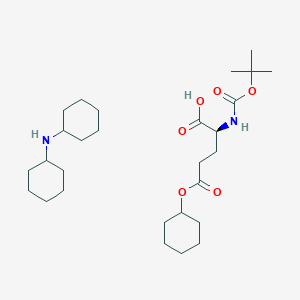

Boc-Glu(OcHex)-OH.DCHA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H50N2O6 |

|---|---|

Molecular Weight |

510.7 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H27NO6.C12H23N/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20);11-13H,1-10H2/t12-;/m0./s1 |

InChI Key |

QXKNHFZXSYWRFG-YDALLXLXSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure of Boc-Glu(OcHex)-OH.DCHA

High-Fidelity Reagent Profile for Boc Solid-Phase Peptide Synthesis (SPPS)

Molecular Architecture & Physicochemical Profile

Boc-Glu(OcHex)-OH.DCHA is a specialized, orthogonally protected amino acid derivative designed for high-precision Boc chemistry. Unlike standard benzyl esters, the cyclohexyl ester (OcHex) provides enhanced steric bulk and lipophilicity, critical for suppressing specific side reactions during peptide assembly.

1.1 Chemical Identity

| Property | Specification |

| Systematic Name | N-α-t-Butyloxycarbonyl-L-glutamic acid γ-cyclohexyl ester dicyclohexylamine salt |

| CAS Number | 73821-98-4 (Salt) / 73821-97-3 (Free Acid) |

| Molecular Formula | |

| Molecular Weight | 510.71 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DCM, Methanol; Insoluble in Water |

| Melting Point | 155–160 °C (Decomposes) |

1.2 Structural Decomposition

The molecule is a salt complex comprising two distinct chemical entities maintained by ionic interaction:

-

The Anionic Component (Active Reagent): Boc-Glu(OcHex)-O⁻

- -Amine Protection: tert-Butyloxycarbonyl (Boc). Labile to Trifluoroacetic acid (TFA).

-

Side-Chain Protection: Cyclohexyl ester (OcHex).[1] Stable to TFA; cleaved by Hydrogen Fluoride (HF).

-

The Cationic Component (Stabilizer): Dicyclohexylammonium⁺ (DCHA⁺)

-

A bulky secondary amine that forces the glutamic acid derivative into a stable, non-hygroscopic crystalline lattice, preventing the formation of oils common with free acid esters.

-

Figure 1: Structural decomposition of the salt complex highlighting the active species vs. the stabilizer.

Critical Application Logic: The "OcHex" Advantage

In standard Boc-SPPS, the side chain of Glutamic acid is typically protected as a Benzyl ester (OBzl). However, Boc-Glu(OcHex)-OH is the superior choice for sequences prone to side reactions.

2.1 Prevention of Pyroglutamate Formation

When the

-

OBzl Risk: The benzyl ester is relatively reactive, increasing the risk of this intramolecular cyclization, which terminates the peptide chain.

-

OcHex Solution: The cyclohexyl group is significantly sterically bulkier than the benzyl group. This steric hindrance effectively blocks the nucleophilic attack of the

-amine, preserving the linear peptide chain.

2.2 Stability Profile

-

TFA Stability: OcHex is completely stable to the 50% TFA/DCM conditions used to remove the Boc group at every cycle.

-

HF Cleavage: OcHex is cleanly removed during the final cleavage step using anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., p-cresol) at 0°C.

Mandatory Protocol: Desalting (DCHA Removal)

WARNING: You cannot use this compound directly in a coupling reaction. The DCHA counter-ion is a secondary amine. If not removed, it will:

-

React with activated esters (forming truncated byproducts).

-

Alter the pH of the coupling microenvironment.

-

Consume equivalents of your coupling reagents (HBTU, HATU, DIC).

The following protocol converts the stable salt into the reactive free acid immediately prior to use.

3.1 Reagents Required

-

Ethyl Acetate (EtOAc)

-

0.5 M Potassium Hydrogen Sulfate (

) or 10% Citric Acid (aq) -

Brine (Saturated NaCl)

-

Anhydrous Sodium Sulfate (

)

3.2 Step-by-Step Desalting Workflow

-

Suspension: Suspend the required amount of this compound in EtOAc (approx. 10 mL per gram of salt).

-

Acidification: Transfer to a separatory funnel. Add an equal volume of 0.5 M

. Shake vigorously for 2–3 minutes.-

Mechanism: The acid protonates the DCHA (making it water-soluble) and protonates the carboxylate of the amino acid (making it EtOAc-soluble).

-

-

Phase Separation: Allow layers to separate. Collect the organic (top) layer.

-

Extraction: Re-extract the aqueous layer with a small volume of EtOAc to recover any trapped product. Combine organic layers.

-

Wash: Wash the combined organic layer with water (

) and Brine ( -

Drying: Dry over anhydrous

, filter, and evaporate the solvent in vacuo.-

Result: A viscous, clear oil or glassy solid (The Free Acid). Use immediately.

-

Figure 2: Extraction workflow to isolate the active free acid from the DCHA salt.

Coupling Recommendations

Once desalted, the free acid can be coupled using standard Boc-SPPS protocols.

| Parameter | Recommendation | Notes |

| Coupling Reagents | HBTU/DIEA or DIC/HOBt | Standard activation methods work well. |

| Solvent | DMF or NMP | Ensure the oily free acid is fully dissolved. |

| Activation Time | 2–5 minutes | Pre-activation minimizes racemization. |

| Coupling Time | 30–60 minutes | OcHex adds bulk; slightly longer coupling times than Ala/Gly are beneficial. |

| Monitoring | Kaiser Test (Ninhydrin) | Ensure negative test (yellow) before proceeding. |

References

-

Tam, J. P., et al. (1979). Improved synthesis of 4-methylbenzyl esters of amino acids. Tetrahedron Letters, 20(42), 4033-4036. Link

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[2][3][4][5] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Bachem Technical Guides. Conversion of a DCHA salt to the free acid. Bachem.com. Link

-

Sigma-Aldrich Product Specification. Boc-Glu(OcHx)-OH.DCHA (Product No. 853029). SigmaAldrich.com. Link

Sources

Technical Whitepaper: Characterization and Handling of Boc-Glu(OcHex)-OH·DCHA in Peptide Therapeutics

[1][2]

Abstract

Boc-Glu(OcHex)-OH[1][2][3][4][5]·DCHA (N-α-t-Butoxycarbonyl-L-glutamic acid γ-cyclohexyl ester dicyclohexylamine salt) represents a critical building block in Boc-solid phase peptide synthesis (Boc-SPPS). While the cyclohexyl ester (OcHex) protection offers superior stability against side reactions during hydrofluoric acid (HF) cleavage compared to benzyl esters, the dicyclohexylamine (DCHA) salt form is engineered to overcome the poor physical characteristics of the free acid. This guide provides a comprehensive analysis of its physicochemical properties, solubility profiles, and the mandatory desalting protocols required to restore reactivity during peptide chain assembly.

Part 1: Molecular Architecture & Identity

The utility of this compound lies in its tripartite structure: the Boc group for N-terminal protection, the OcHex group for side-chain protection, and the DCHA counter-ion for crystallinity.

Chemical Identity Table

| Parameter | Specification |

| Chemical Name | Boc-Glu(OcHex)-OH[1][2][3][4][5]·DCHA |

| Systematic Name | N-α-t-Butoxycarbonyl-L-glutamic acid γ-cyclohexyl ester dicyclohexylamine salt |

| CAS Number (Salt) | 73821-98-4 |

| CAS Number (Free Acid) | 73821-97-3 |

| Molecular Formula | |

| Molecular Weight | 510.71 g/mol (Salt) / 329.39 g/mol (Free Acid) |

| Chirality | L-Enantiomer |

Structural Logic

-

OcHex (Cyclohexyl Ester): Unlike benzyl esters (OBzl), the OcHex group minimizes the formation of aromatic carbocations during HF cleavage. This prevents alkylation of sensitive residues (e.g., Tyrosine, Tryptophan) and suppresses the formation of pyrrolidone carboxylic acid (pyroglutamate) derivatives [1].

-

DCHA (Dicyclohexylamine): The free acid of Boc-Glu(OcHex)-OH has a low melting point (54–57°C) and tends to be waxy or hygroscopic. The DCHA salt elevates the melting point and creates a stable, non-hygroscopic crystalline lattice, facilitating long-term storage and precise weighing [2].

Part 2: Physical Properties & Solubility Profile[7]

Understanding the solubility differential between the salt form (storage) and the free acid (reaction) is paramount for successful synthesis.

Physical Characterization

| Property | Observation/Value |

| Appearance | White to off-white crystalline powder |

| Melting Point (Free Acid) | 54–57 °C [3] |

| Melting Point (DCHA Salt) | Typically >140 °C (Decomposition often observed prior to melt) |

| Optical Rotation | Specific rotation varies by solvent; typically negative in MeOH |

| Hygroscopicity | Low (Salt form); High (Free acid form) |

Solubility Matrix

The DCHA salt is generally soluble in polar organic solvents but less soluble in non-polar ethers, which is exploited for purification.

| Solvent | Solubility (Salt Form) | Solubility (Free Acid) | Application Note |

| Methanol (MeOH) | High | High | Good for analysis; avoid for coupling (esterification risk). |

| Ethyl Acetate (EtOAc) | Moderate | High | Primary solvent for desalting/extraction. |

| Dichloromethane (DCM) | High | High | Primary solvent for coupling reactions. |

| Diethyl Ether | Low/Insoluble | Moderate | Used to precipitate the salt during manufacturing. |

| Water | Insoluble | Insoluble | Allows for aqueous acid washing during desalting. |

Part 3: Critical Experimental Protocols

The Necessity of Desalting

Direct coupling of DCHA salts is not recommended. The bulky dicyclohexylamine counter-ion can sterically hinder the activation of the carboxylic acid and may compete with the amino component. Furthermore, DCHA can suppress the ionization of the carboxylate if weak activators are used.

Objective: Convert stable Boc-Glu(OcHex)-OH·DCHA into reactive Boc-Glu(OcHex)-OH immediately prior to use.

Protocol: Conversion to Free Acid (Desalting)

Reagents:

-

Ethyl Acetate (EtOAc)[6]

-

0.5 M Potassium Bisulfate (

) or 10% Phosphoric Acid ( -

Saturated NaCl (Brine)

-

Anhydrous Sodium Sulfate (

)

Step-by-Step Methodology:

-

Suspension: Suspend the required amount of Boc-Glu(OcHex)-OH·DCHA in Ethyl Acetate (approx. 10 mL per gram of salt).

-

Acidification: Transfer the suspension to a separatory funnel. Add an equal volume of 0.5 M

. -

Extraction: Shake vigorously for 2–3 minutes. The solid will dissolve as the DCHA is protonated and moves to the aqueous phase; the free acid moves to the organic phase.

-

Phase Separation: Allow layers to separate. Drain the lower aqueous layer (containing DCHA·salt).

-

Wash: Wash the organic layer twice more with 0.5 M

to ensure complete removal of amine. -

Neutralization: Wash the organic layer once with water and once with brine.

-

Drying: Collect the organic layer and dry over anhydrous

for 20 minutes. -

Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) at <40°C.

-

Result: A viscous oil or waxy solid (Boc-Glu(OcHex)-OH) ready for immediate coupling.

-

Visualization: Desalting Workflow

Figure 1: Workflow for the extraction of the free acid from the DCHA salt precursor.

Part 4: Stability and Storage[7]

Thermal and Hydrolytic Stability

-

Salt Form: Highly stable at room temperature if kept dry. Recommended storage is +2°C to +8°C to prevent slow decarboxylation or ester hydrolysis over years.

-

Free Acid: Prone to autocatalytic decomposition. Once desalted, the free acid should be used within 12–24 hours . Do not store the free acid for long periods.

HF Cleavage Compatibility

The primary advantage of the OcHex group is its behavior during the final cleavage step in Boc-chemistry.

-

Mechanism: In HF, benzyl esters (OBzl) form benzyl cations (

) which are potent alkylating agents. -

OcHex Advantage: The cyclohexyl cation formed upon cleavage is less electrophilic and more sterically hindered, significantly reducing the alkylation of Tyrosine (3-benzyltyrosine formation) and Methionine [4].

References

- Tam, J. P., et al. (1983). "Mechanisms for the removal of benzyl protecting groups in synthetic peptides by acidolysis." Journal of the American Chemical Society, 105(21), 6442-6455.

-

Bachem. (2021). "Conversion of a DCHA salt to the free acid." Bachem Technical Notes. Link

-

Sigma-Aldrich. (2023). "Product Specification: Boc-Glu(OcHx)-OH." MilliporeSigma Catalog. Link

- Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.

Sources

- 1. 73821-98-4 | this compound | Next Peptide [nextpeptide.com]

- 2. Boc-Glu-OCHEX | CAS#:137506-13-9 | Chemsrc [chemsrc.com]

- 3. chemicalmarket.net [chemicalmarket.net]

- 4. 73821-98-4|this compound|BLD Pharm [bldpharm.com]

- 5. Boc-Glu(OcHx)-OH Novabiochem 73821-97-3 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Strategic Utilization of Cyclohexyl Ester (OcHex) Protection for Glutamic Acid in Boc-SPPS

[1]

Executive Summary: The Case for OcHex

In the rigorous landscape of peptide therapeutics, the purity of the crude product is the single greatest determinant of downstream processing costs. While Fmoc chemistry dominates routine synthesis, Boc (tert-butyloxycarbonyl) chemistry remains indispensable for synthesizing "difficult" sequences, thioesters, and base-sensitive peptides.

However, the standard benzyl ester protection (OBzl ) for Glutamic acid (Glu) and Aspartic acid (Asp) carries a latent liability during the final Hydrogen Fluoride (HF) cleavage step: side-chain modification . For Glutamic acid, this manifests primarily as anisylation (Friedel-Crafts acylation of the scavenger) and, to a lesser extent, glutarimide formation .

The Cyclohexyl ester (OcHex) group offers a robust solution. By leveraging increased steric bulk and altered electronic properties, Glu(OcHex) suppresses these acid-catalyzed side reactions, significantly elevating the homogeneity of the final peptide.

The Mechanistic Failure of Benzyl Esters (OBzl)

To understand the necessity of OcHex, one must first dissect the failure mode of the standard Glu(OBzl) derivative during HF cleavage.

The Anisylation Pathway

The most insidious side reaction for Glu(OBzl) is not the loss of the protecting group, but the formation of an aryl ketone via the reaction of the glutamyl side chain with the scavenger (typically anisole).

-

Protonation: In liquid HF, the carbonyl oxygen of the side-chain ester (or the free carboxylic acid after initial cleavage) becomes protonated.

-

Acylium Ion Formation: Elimination of the alcohol (benzyl alcohol or water) generates a highly reactive acylium ion (

). -

Friedel-Crafts Acylation: This electrophilic acylium ion attacks the electron-rich aromatic ring of the anisole scavenger.

-

Result: The Glutamic acid residue is permanently modified into a ketone derivative (

), which is often inseparable from the target peptide by HPLC due to similar polarity.

Glutarimide Formation

While less prevalent than the aspartimide formation seen in Aspartic acid (due to the lower stability of the 6-membered glutarimide ring vs. the 5-membered succinimide ring), base-catalyzed or acid-catalyzed cyclization can still occur. The backbone amide nitrogen attacks the side-chain ester carbonyl, displacing the protecting group and forming a cyclic imide.

The Cyclohexyl Advantage: Sterics and Stability

The substitution of the benzyl group with a cyclohexyl group introduces critical physicochemical changes that mitigate the risks described above.

| Feature | Glu(OBzl) | Glu(OcHex) | Mechanistic Impact of OcHex |

| Steric Bulk | Moderate | High | The bulky cyclohexyl ring shields the ester carbonyl from nucleophilic attack (preventing glutarimide) and retards the formation of the acylium ion. |

| Acid Stability | Moderate | High | OcHex is significantly more stable to TFA. This prevents premature deprotection during the synthesis of long peptides, ensuring the side chain remains protected until the final HF step. |

| Cleavage Product | Benzyl Cation ( | Cyclohexyl Cation ( | Benzyl cations are resonance-stabilized planar electrophiles that aggressively alkylate Trp/Tyr. Cyclohexyl cations are prone to elimination (forming cyclohexene) or rearrangement, often resulting in a "cleaner" scavenger profile. |

Visualization: The Protective Mechanism

The following diagram illustrates how OcHex diverts the reaction pathway away from anisylation and cyclization.

Figure 1: Mechanistic divergence of Benzyl vs. Cyclohexyl esters in HF cleavage. OcHex suppresses the acylium ion pathway that leads to irreversible modification.

Experimental Protocol: The "Low-High" HF Cleavage

Because Glu(OcHex) is more acid-stable than Glu(OBzl), standard HF cleavage conditions (1 hour, 0°C) may occasionally be insufficient for quantitative removal, or they may generate carbocations too rapidly.

To maximize the benefit of OcHex protection, the Tam "Low-High" HF Cleavage Protocol is the gold standard. This two-stage method minimizes carbocation generation and maximizes scavenger efficiency.

Phase 1: Low HF (SN2 Mechanism)

This step removes most benzyl-based protecting groups and reduces Met(O) while keeping the OcHex largely intact or cleaving it via a non-carbocation mechanism.

-

Reagents: HF : DMS (Dimethyl sulfide) : p-Cresol (25 : 65 : 10 v/v).[1]

-

Conditions: 0°C for 2 hours.

-

Mechanism: The high concentration of DMS lowers the acidity (

) of HF. Cleavage occurs via an SN2-like mechanism where DMS acts as a nucleophile, attacking the protecting group. This prevents the formation of free carbocations (benzyl/cyclohexyl ions).

Phase 2: High HF (SN1 Mechanism)

This step removes the more stubborn OcHex groups and Arg(Tos).[2]

-

Reagents: Evaporate Low HF mixture. Add anhydrous HF : p-Cresol (90 : 10 v/v).

-

Conditions: 0°C for 45-60 minutes.

-

Mechanism: Standard SN1 acidolysis. Since most "hot" electrophiles were removed in Phase 1, the cleavage of OcHex proceeds cleanly. The cyclohexyl moiety is cleaved, and any resulting cations are scavenged by p-cresol.

Step-by-Step Workflow

-

Preparation: Dry the peptide-resin (100 mg) thoroughly over

overnight. -

Low HF Setup: Place resin in the Teflon reaction vessel. Add p-Cresol (1 mL) and DMS (6.5 mL). Cool to -78°C. Distill HF (2.5 mL) into the vessel.

-

Low HF Reaction: Warm to 0°C and stir for 2 hours.

-

Evaporation: Evaporate HF and DMS under vacuum at 0°C (do not heat).

-

High HF Reaction: Distill fresh anhydrous HF (9 mL) into the vessel containing the resin and p-cresol residue. Stir at 0°C for 45-60 mins.

-

Workup: Evaporate HF. Precipitate peptide with cold diethyl ether. Wash 3x with ether to remove scavengers. Extract peptide with 50% Acetic Acid/Water or appropriate buffer.

-

Lyophilization: Freeze and lyophilize the extract.

Comparative Data Summary

| Parameter | Glu(OBzl) | Glu(OcHex) |

| Primary Use Case | Standard Boc Synthesis | Long Peptides, Aggregation-Prone Sequences |

| Risk of Anisylation | High (via Acylium ion) | Low (Sterically hindered) |

| Risk of Glutarimide | Moderate | Negligible |

| TFA Stability | Stable (0.05% loss/cycle) | Highly Stable (<0.001% loss/cycle) |

| Cleavage Condition | Standard High HF | High HF or Low-High HF (Recommended) |

| Cost | Low | High (approx. 3-4x cost of OBzl) |

References

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society. Link

-

Merrifield, R. B. (1963).[][4] Solid Phase Peptide Synthesis.[][4][5][6][7] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

-

Houghten, R. A., et al. (1986). Simplification of the "Low-High" HF Cleavage Method. International Journal of Peptide and Protein Research. Link

-

Schnölzer, M., et al. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research. Link

-

AAPPTec. Side Reactions in Peptide Synthesis: Aspartimide and Glutamic Acid Modification. Link

Sources

Technical Whitepaper: Stability & Storage of Boc-Glu(OcHex)-OH DCHA Salt

[1]

Executive Summary

Boc-Glu(OcHex)-OH DCHA salt (CAS: 73821-98-4) is a critical building block in Boc-solid phase peptide synthesis (SPPS). It utilizes the cyclohexyl (OcHex) ester to protect the

While robust, this compound exhibits specific sensitivities to moisture and thermal stress. Improper storage leads to hydrolysis of the side-chain ester or dissociation of the salt, compromising coupling efficiency. This guide outlines the thermodynamic stability profile and mandates specific QC protocols to ensure reagent integrity.

Chemical Identity & Structural Logic[1]

The stability of this compound is derived from the interplay between the lipophilic protecting groups and the bulky counter-ion.

| Property | Specification |

| Chemical Name | N- |

| CAS Number | 73821-98-4 |

| Molecular Formula | |

| Function | Orthogonal protection for Glu side chain in Boc-SPPS. |

| Critical Feature | OcHex Group: Stable to TFA (used for Boc removal); cleaved by HF. Prevents side-chain alkylation. |

| Salt Form | DCHA: Enhances crystallinity and shelf-life; must be removed/neutralized prior to coupling. |

Structural Stability Analysis[1]

-

The OcHex Advantage: Unlike benzyl (OBzl) esters, the cyclohexyl ester is significantly more resistant to acidolysis during repetitive TFA treatments. This prevents premature side-chain deprotection and minimizes the risk of intramolecular cyclization (pyroglutamate formation).

-

The DCHA Anchor: The DCHA moiety acts as a bulky, non-nucleophilic base that stabilizes the

-carboxylic acid, preventing auto-catalytic degradation. However, DCHA is hygroscopic; its affinity for water is the primary vector for instability.

Storage Stability Profile

Degradation Mechanisms

The compound is thermodynamically stable in a dry, neutral state. Degradation is kinetically driven by moisture and heat.

Primary Failure Modes:

-

Hydrolysis (Moisture-Driven): Water absorption leads to the hydrolysis of the cyclohexyl ester, yielding Boc-Glu-OH (side chain deprotected) and cyclohexanol.

-

Salt Dissociation (Thermal): Elevated temperatures (>30°C) can weaken the ionic bond between the carboxylate and the DCHA ammonium, leading to "oiling out" or phase separation.

-

Acidolysis (Contamination): Exposure to strong acid vapors (HCl, TFA) in storage will prematurely remove the Boc group.

Figure 1: Primary degradation pathways. Moisture is the dominant risk factor for long-term storage.

Recommended Storage Conditions

| Parameter | Standard (Short Term < 3 mo) | Long Term (> 6 mo) | Critical Limit |

| Temperature | 2°C to 8°C (Refrigerator) | -20°C (Freezer) | > 25°C |

| Humidity | Sealed, Desiccated | Sealed, Desiccated, Argon flush | > 60% RH |

| Container | Amber Glass / Polypropylene | Amber Glass with Parafilm seal | Open air |

| Light | Ambient | Dark | UV exposure |

Expert Insight: DCHA salts are often stored at room temperature by vendors during shipping. This is acceptable for days, but for research stocks, cold storage is mandatory to prevent the slow "yellowing" indicative of amine oxidation or salt dissociation.

Quality Control & Monitoring Protocols

To ensure scientific integrity, reagents must be validated before critical syntheses.

Visual Inspection (Tier 1 QC)

-

Pass: Fine, white to off-white crystalline powder. Free-flowing.

-

Fail: Yellow/beige discoloration (amine oxidation). Clumping or "wet" appearance (hygroscopicity). Oily residue at the bottom of the vial (salt dissociation).

Analytical Validation (Tier 2 QC)

If visual inspection is ambiguous, use HPLC.

Methodology: Reverse-Phase HPLC

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 215 nm (amide bond/carbonyl) and 254 nm (DCHA absorbance is weak, but impurities may show).

-

Preparation: Dissolve 1 mg/mL in Methanol. Note: The DCHA counter-ion will dissociate in solution and may elute separately or in the void volume.

Figure 2: Quality Control Decision Matrix. The equilibration step is vital to prevent moisture ingress.

Handling & Desalting Protocol

Crucial Operational Requirement: DCHA salts cannot always be used directly in coupling reactions if the activation method is sensitive to secondary amines (e.g., active esters). The DCHA must often be removed to liberate the free acid.

Desalting Procedure (Self-Validating)

-

Dissolution: Dissolve the salt in Ethyl Acetate (EtOAc).

-

Extraction: Wash the organic layer 3x with cold 5%

or 10% Citric Acid. -

Washing: Wash organic layer with Brine (saturated NaCl) to remove trapped water.

-

Drying: Dry over anhydrous

, filter, and evaporate. -

Validation: The resulting oil/foam should be used immediately.

References

-

Sigma-Aldrich. Boc-Glu(OcHex)-OH DCHA Product Specification. Merck KGaA. Link

-

Tam, J. P., & Merrifield, R. B. (1986). Mechanisms of Aspartimide Formation: The Effects of Protecting Groups, Acid, Base, Temperature and Time.[2] International Journal of Peptide and Protein Research. Link

-

ChemicalBook. Boc-Glu(OcHex)-OH DCHA Chemical Properties and Safety. Link

-

Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (General reference for DCHA salt handling in SPPS).

-

Novabiochem. Peptide Synthesis Catalog & Technical Notes. (Standard source for Boc-amino acid stability data).

Strategic Selection of Glutamate Protection in Boc-SPPS: Boc-Glu(OcHex)-OH vs. Boc-Glu(OBzl)-OH

The following technical guide details the structural, mechanistic, and practical differences between Boc-Glu(OcHex)-OH and Boc-Glu(OBzl)-OH in Boc solid-phase peptide synthesis (SPPS).

Executive Summary

In Boc chemistry, the choice between the

-

Boc-Glu(OBzl)-OH: The traditional standard. It is cost-effective but carries a high risk of anisylation (acylation of the scavenger) and pyroglutamate formation during HF cleavage. These side reactions are often irreversible and difficult to purify.

-

Boc-Glu(OcHex)-OH: The engineered alternative. The steric bulk of the cyclohexyl group suppresses the formation of the reactive acylium ion intermediate, significantly reducing side reactions. It is the mandatory choice for sequences containing sensitive residues or those requiring high-temperature HF cleavage.

Chemical Architecture & Properties[1][2]

The fundamental difference lies in the ester group protecting the

Structural Comparison

-

Boc-Glu(OBzl)-OH: Contains a planar, aromatic benzyl ring. The primary benzylic carbon is prone to forming a stable benzyl carbocation (

) upon acidolysis. -

Boc-Glu(OcHex)-OH: Contains a non-planar, bulky cyclohexyl ring. The secondary cyclohexyl carbon forms a cation that behaves differently under HF conditions, and the steric bulk protects the carbonyl carbon from nucleophilic attack.

Figure 1: Structural comparison highlighting the ester protection groups.

Physical Property Matrix[3][4]

| Feature | Boc-Glu(OBzl)-OH | Boc-Glu(OcHex)-OH |

| Formula | ||

| MW | 337.4 g/mol | 329.4 g/mol |

| Steric Bulk | Moderate (Planar) | High (Chair conformation) |

| Hydrophobicity | Moderate | High (Increases peptide aggregation risk) |

| HF Cleavage | Rapid (Standard HF) | Slower (Requires High HF) |

| Cost | Low | High |

Mechanistic Divergence: The "Anisylation" Problem

The critical failure mode of Boc-Glu(OBzl)-OH is the Friedel-Crafts Acylation of the scavenger (anisole) by the Glutamic acid side chain.

The Mechanism of Failure (OBzl)

-

Protonation: In anhydrous HF, the ester oxygen is protonated.

-

Acylium Ion Formation: The benzyl group leaves (as a benzyl cation), and the resulting carboxylic acid dehydrates to form a highly reactive

-acylium ion (or a cyclic glutarimide intermediate). -

Scavenger Attack: This electrophilic acylium ion attacks the electron-rich aromatic ring of Anisole (the scavenger).

-

Result: The peptide is permanently modified with a -(CO)-C6H4-OMe group attached to the Glu side chain. This is NOT removable.

The OcHex Solution

The cyclohexyl ester prevents this via two mechanisms:

-

Steric Hindrance: The bulky cyclohexyl group shields the carbonyl carbon, making the initial formation of the acylium ion kinetically unfavorable.

-

Stability: The cyclohexyl cation is less effective at promoting the specific dehydration pathway required to form the acylium ion compared to the benzyl system in the presence of HF/Anisole.

Figure 2: Mechanistic pathway comparison. Path A shows the irreversible anisylation common with OBzl. Path B shows the clean deprotection of OcHex.

Experimental Protocols

A. Coupling Protocol (Standard)

Both derivatives couple efficiently using standard carbodiimide/active ester methods. However, due to the steric bulk of OcHex, coupling times should be slightly extended.

Reagents:

-

3.0 eq Boc-Amino Acid

-

3.0 eq HBTU or HATU

-

6.0 eq DIEA (Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step:

-

Dissolve the Boc-Glu(OcHex)-OH and coupling reagent in minimal DMF.

-

Add DIEA to activate the carboxylate.

-

Add immediately to the resin-bound amine.

-

Reaction Time:

-

Glu(OBzl): 30–45 minutes.

-

Glu(OcHex): 45–60 minutes (to account for steric hindrance).

-

-

Monitoring: Verify completion with a Kaiser test (ninhydrin).

B. Cleavage Protocol: "Low-High" HF

To maximize the benefit of Boc-Glu(OcHex)-OH , the Tam-Merrifield Low-High HF procedure is recommended. OcHex is stable to Low HF, allowing scavengers to remove easy groups before the harsh High HF step.

Reagents:

Phase 1: Low HF (Removal of most groups, OcHex remains)

-

Cocktail: HF : DMS : p-Cresol (25 : 65 : 10 v/v).

-

Conditions: 0°C for 2 hours.

-

Mechanism:

cleavage. Minimizes carbocation generation.[4] -

Result: Removes Boc, Bzl (Ser/Thr), Z (Lys). OcHex and Arg(Tos) remain intact.

-

Workup: Evaporate HF and DMS under vacuum. Wash resin with DCM/Ether to remove cleaved byproducts.

Phase 2: High HF (Removal of OcHex and Arg)

-

Cocktail: HF : p-Cresol (90 : 10 v/v).

-

Conditions: 0°C for 45–60 minutes.

-

Mechanism:

cleavage.[4] -

Result: Cleaves Glu(OcHex) to Glu, and Arg(Tos) to Arg.

-

Note: Because most benzyl cations were removed in Phase 1, the risk of alkylating the now-exposed Glu side chain is negligible.

Decision Matrix

Use the following criteria to select the appropriate derivative for your synthesis.

| Scenario | Recommended Derivative | Reasoning |

| Standard Peptides (<15 AA) | Boc-Glu(OBzl)-OH | Cost-effective. Risk of anisylation is manageable with careful temp control (0°C).[5] |

| Peptides with >1 Glu | Boc-Glu(OcHex)-OH | Statistical probability of side reactions increases with each Glu residue. |

| Peptides with Trp/Met/Cys | Boc-Glu(OcHex)-OH | These residues are sensitive to alkylation. OcHex allows for cleaner cleavage profiles. |

| High HF Temperature Required | Boc-Glu(OcHex)-OH | If cleavage must run >0°C (e.g., difficult Arg removal), OBzl will fail (charring/anisylation). OcHex is stable.[6] |

| GMP/Clinical Production | Boc-Glu(OcHex)-OH | The impurity profile of OcHex is cleaner and more predictable, simplifying HPLC purification validation. |

References

-

Tam, J. P.

deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455. -

Feinberg, R. S., & Merrifield, R. B. (1975). Modification of peptides containing glutamic acid by hydrogen fluoride-anisole mixtures.[7] Gamma-acylation of anisole or the glutamyl nitrogen.[7] Journal of the American Chemical Society, 97(12), 3485-3496.

- Houghten, R. A., et al. (1986). Simultaneous Multiple Peptide Synthesis: The Rapid Preparation of Large Numbers of Discrete Peptides for Biological, Immunological, and Methodological Studies. BioTechniques, 4(6), 522-528.

-

Merck Millipore. (n.d.). Boc Resin Cleavage Protocol. Retrieved from

Sources

- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 4. nobelprize.org [nobelprize.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chemimpex.com [chemimpex.com]

- 7. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note: Removal of Dicyclohexylamine (DCHA) from Boc-Glu(OcHex)-OH.DCHA

Executive Summary

This Application Note provides a rigorous, field-proven protocol for converting Boc-Glu(OcHex)-OH·DCHA (tert-Butyloxycarbonyl-L-glutamic acid 5-cyclohexyl ester dicyclohexylamine salt) into its free acid form, Boc-Glu(OcHex)-OH .

While DCHA salts are preferred by manufacturers for their superior crystallinity and shelf-stability, the DCHA moiety is a bulky organic base that interferes with downstream peptide coupling reactions (e.g., EDC/NHS or HATU activations). Complete removal is critical to prevent side reactions, racemization, and sluggish kinetics.

Key Technical Insight: Unlike standard desalting protocols that use Hydrochloric Acid (HCl), this protocol mandates the use of Potassium Bisulfate (KHSO₄) or Phosphoric Acid (H₃PO₄) . This distinction is vital: DCHA forms a sparingly soluble salt with HCl (DCHA·HCl) that precipitates at the interface, causing emulsions and contaminating the final product.

Chemical Principle & Logic

The purification relies on a biphasic acid-base extraction.[1] The goal is to protonate two species with significantly different solubility profiles:

-

The Carboxylate (Boc-Glu(OcHex)-COO⁻): Upon acidification, this becomes the free carboxylic acid. It is non-polar and partitions into the Organic Phase .

-

The DCHA Base: Upon acidification, this becomes the dicyclohexylammonium cation (DCHA-H⁺). It is highly polar and partitions into the Aqueous Phase .

Reaction Scheme

Critical Parameter: Acid Selection

| Acid | Suitability | Mechanistic Reason |

| HCl | ❌ Avoid | Forms DCHA·HCl, which is often insoluble in water/organic mixtures, leading to precipitates and emulsions. |

| KHSO₄ (0.5–1.0 M) | ✅ Preferred | Forms highly water-soluble sulfate salts; mild pH (~2-3) preserves the acid-sensitive Boc group. |

| H₃PO₄ (10%) | ✅ Alternative | Excellent solubility of phosphate salts; recommended by major manufacturers like Bachem. |

Materials & Equipment

Reagents

-

Starting Material: Boc-Glu(OcHex)-OH[2]·DCHA (MW: ~510.7 g/mol )

-

Solvent: Ethyl Acetate (EtOAc), HPLC Grade.

-

Extraction Acid: 0.5 M KHSO₄ (aq) or 10% H₃PO₄ (aq).

-

Wash Solution: Saturated NaCl (Brine).

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

Equipment

-

Separatory Funnel (Glass or Teflon-coated).

-

Rotary Evaporator with water bath set to < 40°C.

-

Vacuum pump.

Step-by-Step Protocol

Phase 1: Dissolution

-

Weigh the required amount of Boc-Glu(OcHex)-OH·DCHA .

-

Suspend the salt in Ethyl Acetate (EtOAc) .

-

Ratio: Use approximately 10 mL of EtOAc per 1 gram of salt.

-

Note: The salt may not dissolve completely until the acid wash begins.[1]

-

Phase 2: Acid Extraction (The Critical Step)

-

Transfer the suspension to a separatory funnel.

-

Add 0.5 M KHSO₄ solution (Volume ratio: 1:1 with EtOAc).

-

Shake vigorously for 1–2 minutes. Vent frequently.

-

Observation: The solid salt should disappear as the free acid dissolves in EtOAc and DCHA moves to the water.

-

-

Allow layers to separate completely.

-

Drain the lower aqueous layer (contains DCHA salt) and discard.

-

Repeat steps 4–7 two more times (Total of 3 acid washes).

-

Validation: Check the pH of the aqueous discharge.[1] It must be acidic (pH < 3) to ensure complete protonation of DCHA.

-

Phase 3: Washing & Drying

-

Wash the organic layer (top) once with Brine (Saturated NaCl) to remove residual acid and remove trapped water.

-

Collect the organic layer into an Erlenmeyer flask.

-

Add Anhydrous Na₂SO₄ (approx. 2-5 g per 100 mL) and swirl. Let sit for 10–15 minutes.

-

Visual Check: Solution should be crystal clear, not cloudy.

-

-

Filter off the drying agent into a tared round-bottom flask.

Phase 4: Isolation

-

Concentrate the solution on a rotary evaporator (Bath temp < 40°C ).

-

Caution: Do not overheat. The OcHex ester is stable, but thermal stress should always be minimized with Boc derivatives.

-

-

If the product is an oil (common for free acids), add a small amount of Hexane or Diethyl Ether and re-evaporate to induce solidification or form a stable foam.

-

Dry under high vacuum overnight to remove trace solvents.

Process Visualization (Workflow)

Figure 1: Workflow for the extraction of DCHA from amino acid salts using KHSO₄/EtOAc.

Quality Control & Validation

Before proceeding to coupling, verify the removal of DCHA.[1][3]

| Method | Acceptance Criteria | Notes |

| TLC | Single spot. | Stain with Ninhydrin (will be negative for product) and Bromocresol Green (positive for free acid). |

| ¹H-NMR | Absence of multiplet at δ 1.0–2.0 ppm (20H) and δ 2.9–3.0 ppm (2H) corresponding to DCHA. | The cyclohexyl ester (OcHex) signals will remain but integrate to 11H (10 ring protons + 1 methine). |

| Appearance | Clear oil or white foam/solid. | DCHA salts are crystalline; free acids are often viscous oils or foams. |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitate at Interface | Use of HCl caused DCHA·HCl formation. | Switch to KHSO₄ or H₃PO₄ immediately. Add water to dissolve salts. |

| Emulsion | Vigorous shaking with insufficient ionic strength. | Add solid NaCl to the mixture to break the emulsion. Wait longer. |

| Low Yield | Product remaining in aqueous phase.[1] | Re-extract the combined aqueous layers once with fresh EtOAc. |

| Boc Cleavage | Acid exposure too long or too warm. | Keep KHSO₄ washes cold (ice bath) and minimize contact time (<15 mins). |

References

Sources

Mitigating Peptide Aggregation in Solid-Phase Synthesis: An Application and Protocol Guide to Utilizing Boc-Glu(OcHex)-OH

Abstract

The synthesis of peptides prone to aggregation represents a significant challenge in contemporary drug development and proteomics research. On-resin aggregation, driven by intermolecular hydrogen bonding and hydrophobic collapse, can lead to incomplete reactions, difficult purifications, and low yields of the target peptide. This technical guide provides an in-depth exploration of the use of N-α-tert-butyloxycarbonyl-L-glutamic acid γ-cyclohexyl ester (Boc-Glu(OcHex)-OH) as a strategic tool to disrupt these aggregation phenomena during Boc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the mechanistic rationale for its efficacy, present detailed protocols for its application, and provide comparative data to guide researchers in overcoming the synthesis of "difficult" peptide sequences.

The Challenge of Peptide Aggregation in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, enabling the stepwise addition of amino acids to a growing chain anchored on a solid support.[1] While highly effective, SPPS can be hampered by the intrinsic properties of the peptide sequence being assembled. Sequences rich in hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe) are particularly susceptible to aggregation.[2]

As the peptide chain elongates, it can fold into secondary structures, most notably β-sheets, which are stabilized by intermolecular hydrogen bonds between the peptide backbones. This self-association can cause the peptide-resin matrix to shrink and become poorly solvated, rendering the N-terminus of the growing chain inaccessible for subsequent deprotection and coupling steps.[3] The consequences of on-resin aggregation are severe, ranging from a significant decrease in the efficiency of amino acid incorporation to complete synthesis failure.

Strategic Intervention: The Role of Side-Chain Protecting Groups

The choice of protecting groups for the side chains of trifunctional amino acids is a critical parameter that can be modulated to influence the behavior of the growing peptide chain. While primarily installed to prevent unwanted side reactions, these chemical moieties also contribute to the overall steric and electronic environment of the peptide-resin complex. A judicious selection of side-chain protecting groups can therefore serve as a powerful tool to mitigate aggregation.

Boc-Glu(OcHex)-OH: A Bulwark Against Aggregation

For the incorporation of glutamic acid within a Boc/Bzl SPPS strategy, Boc-Glu(OcHex)-OH has emerged as a highly effective building block, not only for its chemical stability but also for its ability to disrupt the formation of ordered, aggregation-prone structures.[3]

Mechanistic Rationale: Steric Hindrance and Disruption of Hydrophobic Interactions

The efficacy of the cyclohexyl (OcHex) protecting group in preventing aggregation can be attributed to its unique structural characteristics when compared to the more traditional benzyl (OBzl) group:

-

Steric Bulk and Non-Planarity: The cyclohexyl group is a bulky, non-planar, and conformationally flexible aliphatic ring. Its presence on the glutamic acid side chain introduces significant steric hindrance, which physically disrupts the close packing of peptide chains required for the formation of stable β-sheet structures. This steric impediment helps to maintain the peptide chains in a more solvated and reactive state.

-

Lack of Aromaticity: Unlike the benzyl group, the cyclohexyl moiety is non-aromatic. Benzyl-protected side chains can, in some sequence contexts, contribute to aggregation through π-π stacking interactions between the aromatic rings. The aliphatic nature of the cyclohexyl group eliminates this possibility, thereby reducing a potential driving force for aggregation.

-

Hydrophobicity: While both cyclohexyl and benzyl groups are hydrophobic, the diffuse and non-directional hydrophobicity of the cyclohexyl group is less likely to promote the kind of ordered hydrophobic collapse that can nucleate aggregation, compared to the more defined hydrophobic surface of the planar benzyl group.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of a typical Boc-SPPS cycle, highlighting the points at which aggregation can occur and where the use of Boc-Glu(OcHex)-OH has its impact.

Sources

Application Note: Solvent Selection and Handling of Boc-Glu(OcHex)-OH.DCHA

Introduction & Chemical Context

Boc-Glu(OcHex)-OH.DCHA (Boc-L-glutamic acid 5-cyclohexyl ester dicyclohexylammonium salt) is a specialized amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS) .[1]

-

The Challenge: Manufacturers supply this compound as a Dicyclohexylamine (DCHA) salt rather than a free acid.[1] This is done to enhance crystallinity, stability, and shelf-life, as the free acid form is often an unstable oil or amorphous solid.[1]

-

The Problem: While the DCHA salt is stable in storage, it is poorly soluble in many standard coupling solvents (like pure DCM) and the bulky DCHA counter-ion can interfere with activation kinetics or lead to racemization during coupling events.

-

The Solution: For most high-fidelity applications, the DCHA salt must be converted to the free acid immediately prior to use, or dissolved in specific high-polarity solvents if used directly.[1]

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

-

Molecular Weight: ~510.71 g/mol (Salt form)[1]

-

Lipophilicity: High.[1] The side-chain Cyclohexyl (cHex) ester adds significant hydrophobicity compared to standard Benzyl (Bzl) esters.[1]

Solvent Selection Matrix

The solubility of DCHA salts is counter-intuitive; they are salts but are often insoluble in water and non-polar ethers. They require polar organic solvents or protic solvents to break the ionic lattice.

Table 1: Solvent Compatibility Guide[1]

| Solvent Class | Recommended Solvents | Solubility Rating | Application Notes |

| Halogenated | DCM (Dichloromethane) | Moderate to Good | Primary choice for Desalting. The lipophilic OcHex group aids solubility here, but heating may be required for the salt form.[1] |

| Polar Aprotic | DMF , DMSO , NMP | Excellent | Best for Direct Use. Dissolves the salt readily.[1] Use these if you intend to couple the salt directly (using HBTU/HATU).[1] |

| Alcohols | Methanol (MeOH) , Ethanol | Good | Analytical Only. Good for preparing stock solutions for HPLC/TLC.[1] Avoid for coupling due to potential esterification side reactions.[1] |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Alternative for Desalting. Safer than DCM but may require higher volumes to fully solubilize the bulky salt.[1] |

| Ethers | Diethyl Ether, MTBE | Insoluble | Precipitation. Used to crash out the product or wash away impurities.[1] |

| Aqueous | Water, Buffers | Insoluble | The salt is hydrophobic.[1] It will float or form a gum in water.[1] |

Protocol A: Conversion to Free Acid (Desalting)

Status: Standard Operating Procedure (Recommended) Goal: Remove the DCHA counter-ion to generate the reactive Boc-Glu(OcHex)-OH free acid for peptide coupling.[1]

Reagents Required[1][6][9][11][12]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

-

Wash Solution: 10% Aqueous Potassium Bisulfate (

) or 5% Citric Acid.[1] Avoid strong mineral acids (HCl) to prevent Boc cleavage.[1] -

Drying Agent: Anhydrous Magnesium Sulfate (

) or Sodium Sulfate (

Step-by-Step Methodology

-

Suspension: Weigh the required amount of this compound and suspend it in DCM (approx. 10 mL per gram of salt).

-

Note: It may not dissolve completely at this stage.[1] This is normal.

-

-

Acid Wash (Extraction): Transfer the suspension to a separatory funnel. Add an equal volume of ice-cold 10%

. -

Agitation: Shake vigorously for 2–3 minutes.

-

Phase Separation: Allow layers to separate. Collect the lower organic layer (DCM).[1]

-

Repeat Wash: Repeat the acid wash 2 more times to ensure complete removal of DCHA.

-

Brine Wash: Wash the organic layer once with saturated NaCl (Brine) to remove trapped water.[1]

-

Drying: Dry the organic layer over anhydrous

for 10 minutes. Filter off the solid.[4][5][6] -

Isolation: Evaporate the solvent under reduced pressure (Rotavap) at <40°C.

-

Result: The product will likely appear as a viscous oil or a glassy foam. This is the pure Free Acid ready for coupling.

-

Protocol B: Direct Dissolution (For Analysis)

Status: Analytical / Non-Synthetic Use Goal: Prepare a homogeneous solution for HPLC purity check or concentration verification.[1]

-

Solvent Choice: Use HPLC-grade Methanol or DMF .[1]

-

Preparation: Add solvent to the powder.

-

Sonication: Sonicate for 30–60 seconds. DCHA salts can pack tightly; sonication breaks the crystal lattice more effectively than vortexing.

-

Filtration: If used for HPLC, always filter through a 0.45 µm PTFE filter, as trace DCHA salts can sometimes remain as micro-particulates.

Workflow Visualization (Desalting Pathway)

The following diagram illustrates the critical "Desalting" workflow to ensure the removal of the amine counter-ion.

Figure 1: Operational workflow for converting the DCHA salt to the reactive free acid form via acid extraction.

References

-

Merck Millipore (Novabiochem). Cleavage and Deprotection Protocols for Boc SPPS. Retrieved from [1]

-

Bachem. Conversion of a DCHA salt to the free acid. Bachem Technical Notes.[1] Retrieved from

-

Aapptec. Converting CHA and DCHA Salts to Free Acids. Technical Support.[1] Retrieved from

Sources

Preventing aspartimide and pyroglutamate formation with OcHex protection

Application Note: Strategic Prevention of Aspartimide and Pyroglutamate Formation via OcHex Protection

Executive Summary

In solid-phase peptide synthesis (SPPS), side reactions involving aspartic acid (Asp) and glutamic acid (Glu) residues often compromise yield and purity. The two most pervasive issues are Aspartimide (Asi) formation —a base-catalyzed cyclization leading to racemization and chain termination—and Pyroglutamate (pGlu) formation (and its homolog Glutarimide), which results in N-terminal blocking or internal cyclic defects.

Standard side-chain protection (e.g., OtBu) is frequently insufficient for "high-risk" sequences such as Asp-Gly , Asp-Asn , or Asp-Ser . This Application Note details the use of Cyclohexyl (OcHex) ester protection as a superior steric shield. Unlike tert-butyl (OtBu) or benzyl (OBzl) groups, the bulky cyclohexyl ring significantly increases the energy barrier for nucleophilic attack, effectively mitigating cyclic imide formation.

Critical Note: OcHex is acid-stable relative to OtBu. While standard in Boc-SPPS, its use in Fmoc-SPPS requires modified cleavage protocols (e.g., TFMSA or HF) or is reserved for fragment condensation strategies where side-chain protection must be retained.

Mechanistic Insight: The "Enemy" and the Shield

To prevent these side reactions, one must understand their kinetic drivers.

The Mechanism of Aspartimide Formation

Aspartimide formation occurs when the nitrogen atom of the C-terminal amide bond (residue

-

Consequence: The ring opens via hydrolysis, yielding a mix of

-Asp (native) and -

OcHex Intervention: The cyclohexyl group provides a rigid, chair-conformation steric wall that physically blocks the trajectory of the attacking backbone nitrogen.

The Mechanism of Pyroglutamate/Glutarimide

-

Pyroglutamate (pGlu): Spontaneous cyclization of N-terminal Gln or Glu.[2] The N-terminal amine attacks the

-carbonyl. -

Glutarimide: The 6-membered ring homolog of aspartimide, occurring at internal Glu residues.

-

OcHex Intervention: By masking the

-carboxyl of Glu with a bulky OcHex ester, the electrophilicity of the carbonyl is reduced, and steric hindrance prevents the cyclization.

Mechanistic Visualization

Figure 1: Mechanism of base-catalyzed aspartimide formation and the blocking action of OcHex protection.

Comparative Efficacy Data

The following table synthesizes stability data for Asp-Gly models (the most "dangerous" sequence) under standard repetitive base treatments.

Table 1: Relative Stability of Asp Protecting Groups in Asp-Gly Sequences

| Protecting Group | Structure | Steric Bulk | % Aspartimide (per cycle)* | Cleavage Condition |

| OtBu (tert-butyl) | Branched Alkyl | Low/Medium | 0.5% - 5.0% | 95% TFA |

| OBzl (Benzyl) | Aromatic | Medium | 0.2% - 2.0% | HF / TFMSA |

| OcHex (Cyclohexyl) | Cyclic Alkyl | High | < 0.01% | HF / TFMSA |

| OMpe (3-methylpentyl) | Highly Branched | High | < 0.05% | 95% TFA |

*Note: Values are approximate based on standard Fmoc removal (20% piperidine/DMF).[1] OcHex offers near-total suppression comparable to OMpe but with different orthogonality.

Detailed Protocols

Scenario A: Boc-SPPS (The Native Habitat of OcHex)

OcHex is the gold standard for side-chain protection in Boc chemistry because it withstands the repetitive TFA treatments used to remove N-terminal Boc groups.

Reagents:

-

Boc-Asp(OcHex)-OH or Boc-Glu(OcHex)-OH

-

Coupling Reagents: HBTU/DIEA or DIC/Oxyma.

-

Cleavage Cocktail: HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid).

Workflow:

-

Coupling: Couple Boc-Asp(OcHex)-OH using standard protocols (e.g., 3-fold excess).

-

Deprotection: Remove N-terminal Boc with 100% TFA. The OcHex group remains perfectly stable.

-

Elongation: Continue synthesis. The bulky OcHex group prevents aspartimide formation even during difficult couplings or neutralization steps.

-

Final Cleavage:

-

High HF Method: Treat resin with anhydrous HF/p-cresol (90:10) at 0°C for 1 hour. This removes the OcHex group and cleaves the peptide from the resin simultaneously.

-

Scenario B: Fmoc-SPPS (The "Nuclear Option")

Use this when standard OtBu fails, and OMpe is unavailable or cost-prohibitive. Note that OcHex will NOT be removed by standard TFA cleavage.

Reagents:

-

Fmoc-Asp(OcHex)-OH

-

Cleavage: TFMSA/TFA cocktail (Low/High acidity method).

Step-by-Step Protocol:

-

Identification: Identify the hotspot (e.g., ...Gly-Asp(OcHex)-Val...).

-

Coupling:

-

Dissolve Fmoc-Asp(OcHex)-OH (3 eq) and HBTU (2.9 eq) in DMF.

-

Add DIEA (6 eq) and activate for 30 seconds.

-

Add to resin and shake for 45-60 mins.

-

-

Fmoc Removal:

-

Use 0.1M HOBt in 20% Piperidine/DMF .

-

Why? HOBt suppresses aspartimide formation further by keeping the solution slightly acidic compared to pure piperidine, working synergistically with the OcHex steric shield.

-

-

Final Cleavage (The Critical Step):

-

Do NOT use standard TFA/Water/TIS. It will yield [Asp(OcHex)]-Peptide.

-

TFMSA Protocol:

-

Dry the resin completely.

-

Pre-cool TFA (10 mL per g resin) and add to resin. Shake 5 min.

-

Add TFMSA (1 mL) and Thioanisole (1 mL) dropwise at 0°C.

-

Allow to react for 2–3 hours at room temperature.

-

Precipitate in cold diethyl ether.

-

-

Troubleshooting & Expert Tips

-

Solubility Issues: OcHex is more hydrophobic than OtBu. If you observe aggregation (incomplete couplings) after incorporating Asp(OcHex), add "Magic Mixture" (DCM/DMF/NMP 1:1:1) or use elevated temperature (50°C) for subsequent couplings.

-

Differentiating pGlu vs. Glutarimide:

-

If your mass spec shows [M-18] , it could be Aspartimide (from Asp) or Pyroglutamate (from N-term Gln).

-

If your mass spec shows [M-18] and the loss is internal at a Glu site, it is Glutarimide . Glu(OcHex) prevents this specific internal error.

-

-

The "OMpe" Alternative: If you must use standard TFA cleavage (no HF/TFMSA capability), do not use OcHex. Instead, use Fmoc-Asp(OMpe)-OH . It offers similar steric bulk but is cleavable by 95% TFA. Use OcHex only when you need the group to survive TFA (Boc chemistry) or require extreme stability.

Decision Matrix

Use the following logic to select the correct protection:

Figure 2: Decision matrix for selecting Aspartyl side-chain protection.

References

-

Tam, J. P., et al. (1983). "S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society. Link

-

Mergler, M., & Dick, F. (2005).[1] "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science. Link

-

Behrendt, R., et al. (2015). "New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc-SPPS." Journal of Peptide Science. Link

-

Sigma-Aldrich (Merck). "Solving Aspartimide Formation in Fmoc SPPS." Technical Notes. Link

-

Bachem. "Side Reactions in Peptide Synthesis: Aspartimide Formation." Bachem Monographs. Link

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Identification of Glu(OcHex) Peptides

Topic: Mass spectrometry identification of Glu(OcHex) containing peptides Content Type: Publish Comparison Guide

Executive Summary & Scientific Context

Glu(OcHex) (Glutamic acid

This guide compares the identification of Glu(OcHex) against its most common alternative, Glu(OtBu) (Glutamic acid

The Core Analytical Challenge:

-

Lability: The cyclohexyl ester bond is prone to gas-phase fragmentation (neutral loss) under standard Collision-Induced Dissociation (CID), often mimicking the unmodified peptide in MS2 spectra.

-

Hydrophobicity: The bulky cyclohexyl group induces massive retention time shifts, requiring re-optimization of LC gradients.

Comparative Analysis: Glu(OcHex) vs. Alternatives

The following analysis contrasts Glu(OcHex) with the standard unmodified residue and the common tert-butyl protecting group.

Table 1: Physicochemical & Mass Spectrometric Properties

| Feature | Glu (Unmodified) | Glu(OtBu) (Alternative) | Glu(OcHex) (Target) |

| Formula (Residue) | |||

| Monoisotopic Mass | 129.0426 Da | 185.1052 Da | 211.1208 Da |

| Delta Mass (vs Glu) | 0 | +56.0626 Da | +82.0782 Da |

| Neutral Loss (CID) | Isobutylene (-56 Da) | Cyclohexene (-82 Da) | |

| Hydrophobicity | Hydrophilic | Moderate | High (Lipophilic) |

| MS2 Behavior | Stable backbone fragments ( | Labile side chain; dominant neutral loss | Highly labile; dominant neutral loss |

Deep Dive: Fragmentation Mechanics (CID vs. ETD)

1. Collision-Induced Dissociation (CID/HCD): The "Phantom" Modification

In CID, the vibrational energy distributes rapidly. Ester-modified side chains possessing

-

Mechanism: The carbonyl oxygen abstracts a

-hydrogen from the cyclohexyl ring. -

Result: The ester cleaves, expelling a neutral cyclohexene molecule (82.07 Da) .

-

Observation: The resulting product ion has the exact mass of the unmodified Glutamic acid residue.

-

Risk: If the precursor isolation window is wide, or if in-source fragmentation occurs, Glu(OcHex) can be misidentified as unmodified Glu.

-

2. Electron Transfer Dissociation (ETD): The Preservation Method

ETD uses radical chemistry to cleave the N-C

-

Result: The +82 Da mass shift remains intact on the

and -

Advantage: Unambiguous localization of the modification site.

Visualization: Fragmentation Logic & Workflow

Diagram 1: The Neutral Loss Mechanism (CID)

This diagram illustrates why CID often fails to localize the modification, showing the ejection of the cyclohexene neutral moiety.

Caption: CID fragmentation pathway of Glu(OcHex) showing the dominant neutral loss of cyclohexene, reverting the residue to a pseudo-unmodified state.

Diagram 2: The "Dual-Activation" Identification Workflow

A self-validating protocol to ensure correct identification.

Caption: Decision tree for confirming Glu(OcHex) using orthogonal fragmentation modes.

Experimental Protocol: The Self-Validating System

Objective: Conclusively identify Glu(OcHex) and distinguish it from isobaric interferences or unmodified Glu.

Step 1: Chromatographic Setup (Crucial)

-

Rationale: The cyclohexyl group is significantly more hydrophobic than the tert-butyl group. Standard gradients for hydrophilic peptides will fail to elute Glu(OcHex) peptides.

-

Column: C18 or C8 Reverse Phase (2.1 x 100mm, 1.7 µm).

-

Mobile Phase B: 90% Acetonitrile / 10% Isopropanol / 0.1% Formic Acid. (Isopropanol aids in eluting lipophilic species).

-

Gradient: Extend the high-organic wash.

-

Standard: 5-40% B in 20 min.

-

OcHex Modified: 5-65% B in 20 min, followed by a 95% B wash for 5 min.

-

Step 2: Mass Spectrometry Parameters[1]

-

Instrument: High-resolution Q-TOF or Orbitrap (Required to distinguish +82.078 Da from other adducts).

-

Source: ESI (Positive mode). Avoid high source temperatures (>350°C) to prevent in-source decay of the ester.

-

Method: Data-Dependent Acquisition (DDA) with Neutral Loss Trigger .

-

Trigger: If a precursor ion loses 82.078 Da (± 0.02) in the MS2, trigger an ETD scan (if available) or a lower-energy CID scan.

-

Step 3: Data Analysis Validation

Do not rely solely on search engine scores. Manually validate using the "Delta-Mass Check" :

-

MS1: Confirm precursor mass error is < 5 ppm.

-

MS2 (CID): Locate the dominant peak. Is it

?-

Yes: Confirms labile cyclohexyl ester.

-

No: Check for stable backbone fragments. If

-ions carry the +82 Da shift, the modification is stable (unlikely for simple esters) or fragmentation energy was too low.

-

References

-

Harrison, A. G. (2009). Fragmentation of protonated amino acids and peptides containing side-chain ester groups. Journal of Mass Spectrometry. [Link]

-

Medzihradszky, K. F. (2005). Peptide sequence analysis.[1][2][3] In Methods in Enzymology (Vol. 402, pp. 209-244). Academic Press. [Link]

-

Behrends, C., et al. (2019). Aspartimide formation in peptide synthesis and its suppression. Journal of Peptide Science. [Link]

-

Chowdhury, S. M., et al. (2007). Collision Induced Dissociation of Esters. Journal of the American Society for Mass Spectrometry. [Link]

Sources

Strategic Selection of Glutamic Acid Side Chain Protectors in Peptide Synthesis

Executive Summary: The -Carboxyl Challenge

In Solid-Phase Peptide Synthesis (SPPS), Glutamic acid (Glu) presents a unique set of challenges compared to its homolog, Aspartic acid. While Asp is notorious for aspartimide formation, Glu is prone to N-terminal pyroglutamate cyclization , hydrogen-bond-mediated aggregation (due to the flexibility of the

This guide critically reviews the three dominant protection strategies—Acid-Labile (Standard) , Allyl-Based (Orthogonal) , and Super-Acid Sensitive (Quasi-Orthogonal) —providing the experimental logic required to select the correct derivative for your specific sequence.

Critical Review of Protection Strategies

A. The Standard: tert-Butyl (OtBu)

Reagent: Fmoc-Glu(OtBu)-OH Role: General SPPS application.

-

Mechanism: The tert-butyl ester provides robust protection against the basic conditions of Fmoc removal (20% piperidine). It is cleaved exclusively by strong acid (95% TFA), releasing the free side chain simultaneously with resin cleavage.

-

Pros: High stability, low cost, minimal side reactions during standard elongation.

-

Cons: Non-orthogonal. You cannot selectively modify the Glu side chain while the peptide is on-resin.

-

Verdict: Use for 95% of linear sequences.

B. The Orthogonal Gold Standard: Allyl (OAll)

Reagent: Fmoc-Glu(OAll)-OH Role: Cyclic peptides (Lactam bridges), side-chain modification.

-

Mechanism: The allyl ester is stable to both TFA and Piperidine. It is removed selectively using Palladium(0) catalysis via

-allyl complex formation. -

Expert Insight: Unlike Dmab (see below), Allyl deprotection does not risk premature Fmoc removal. However, it requires strict anaerobic conditions or efficient scavengers to prevent the allyl cation from re-alkylating nucleophilic residues (Met, Trp, Tyr).

-

Verdict: The mandatory choice for Head-to-Side-Chain cyclization.

C. The "Quasi-Orthogonal" Tool: 2-Phenylisopropyl (2-PhiPr)

Reagent: Fmoc-Glu(O-2-PhiPr)-OH Role: On-resin modification without heavy metals.

-

Mechanism: The 2-PhiPr group is hyper-acid-labile. It cleaves with 1% TFA in DCM , leaving the standard t-butyl groups (which require 50-95% TFA) and the Fmoc group intact.

-

Pros: Allows selective deprotection without the mess of Palladium chemistry.

-

Cons: Extreme sensitivity. Spontaneous cleavage can occur if the resin is not washed thoroughly of acidic coupling additives (e.g., HOBt/Oxyma) or if the solvent is slightly acidic.

-

Verdict: Excellent for automated synthesizers where metal catalysis is difficult to implement, provided the washing steps are rigorous.

D. The Legacy Option: Dmab

Reagent: Fmoc-Glu(ODmab)-OH Role: Hydrazine-labile orthogonality.[1]

-

Critical Warning: Dmab is removed with 2% hydrazine. While orthogonal to TFA, hydrazine can partially remove Fmoc groups (leading to double insertions) or cause aspartimide-like side reactions. Furthermore, the byproduct can form adducts with the peptide.

-

Verdict: Avoid unless Allyl/2-PhiPr strategies fail.

Comparative Performance Data

| Feature | Glu(OtBu) | Glu(OAll) | Glu(O-2-PhiPr) | Glu(ODmab) |

| Primary Removal | 95% TFA | Pd(PPh | 1% TFA (DCM) | 2% Hydrazine |

| Orthogonality | None (Global) | Perfect (Pd) | Partial (Dilute Acid) | Partial (Base) |

| Stability (Base) | Excellent | Excellent | Excellent | Poor (Hydrazine) |

| Stability (Acid) | Poor (Cleaves) | Excellent | Very Poor (Cleaves) | Excellent |

| Major Risk | Aggregation | Incomplete Pd removal | Premature cleavage | Fmoc loss / Adducts |

| Cost Factor | Low | High | High | Medium |

Decision Logic & Mechanisms (Visualization)

The following diagrams illustrate the decision process for selecting a protecting group and the mechanism of the most critical side reaction: Pyroglutamate formation.

Figure 1: Decision tree for selecting the appropriate Glutamic Acid protecting group based on synthesis requirements.

Figure 2: Mechanism of Pyroglutamate formation. This occurs spontaneously if N-terminal Glu is left exposed, terminating the chain.

Validated Experimental Protocols

Protocol A: Palladium-Mediated Allyl Deprotection

Use this for Fmoc-Glu(OAll)-OH.

Context: Phenylsilane (PhSiH

-

Preparation: Swell the resin (0.1 mmol scale) in DCM for 20 min under Argon.

-

Catalyst Mix: Dissolve Pd(PPh

) -

Reaction: Add the mixture to the resin. Agitate gently for 30 minutes .

-

Repeat: Drain and repeat Step 2-3 once with fresh reagents.

-

Wash: Extensive washing is critical to remove Pd.

-

DCM (3x)

-

0.5% Sodium Diethyldithiocarbamate in DMF (3x 5 min) — This chelates residual Palladium (turns solution yellow/brown).

-

DMF (5x)

-

-

Validation: Perform a micro-cleavage and check via LC-MS. The mass should shift by -40 Da (loss of Allyl + H).

Protocol B: Selective Removal of 2-PhiPr

Use this for Fmoc-Glu(O-2-PhiPr)-OH. Context: Allows cyclization without metals.

-

Wash: Wash resin with DCM (5x) to remove all traces of DMF (DMF buffers the acid, preventing cleavage).

-

Cleavage Cocktail: Prepare 1% TFA / 5% TIS / 94% DCM .

-

Reaction: Treat resin with cocktail for 2 minutes .

-

Flow: Drain immediately into a waste container containing base (to neutralize TFA).

-

Repeat: Repeat the short 2-minute treatment 10 times . Short bursts prevent the TFA from penetrating the core and cleaving the tBu groups.

-

Wash: Wash immediately with DCM (5x) and then 5% DIPEA/DCM to neutralize the resin.

Expert Troubleshooting: Pyroglutamate Prevention

The most common failure mode with Glutamic acid is not side-chain modification, but N-terminal cyclization to Pyroglutamate (pGlu).

-

The Cause: If the Fmoc group is removed from N-terminal Glu and the resin is left to sit (even in DMF), the free amine attacks the

-ester (OtBu), cyclizing to pGlu. This terminates the peptide synthesis. -

The Fix:

-

Keep Fmoc On: Do not remove the final Fmoc group until immediately before cleavage or the next coupling.

-

Acetylation: If the Glu is the final residue, acetylate the N-terminus immediately after Fmoc removal if the free amine is not required.

-

Use Boc: For the final residue, use Boc-Glu(OtBu)-OH . The Boc group is stable to storage and is removed only during the final global cleavage, preventing pGlu formation entirely.

-

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews, 109(6), 2455–2504. Link

-

White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry, 3, 509–524. Link

-

Kates, S. A., et al. (1993). "Automated Allyl Cleavage for Peptide Synthesis." Analytical Biochemistry, 212(2), 303-310. Link

-

Thieriet, N., et al. (2000). "Phenylsilane as a scavenger for the palladium-mediated deprotection of allyl esters." Tetrahedron Letters, 41(10), 1571-1575. Link

-

Dick, F., et al. (1996). "2-Phenylisopropyl esters as carboxylic acid protecting groups." Peptides: Chemistry, Structure and Biology, Proceedings of the 14th American Peptide Symposium. Link

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.